molecular formula C48H78BaO8 B11960579 Chenodesoxycholic acid, barium salt CAS No. 6004-09-7

Chenodesoxycholic acid, barium salt

Cat. No.: B11960579
CAS No.: 6004-09-7
M. Wt: 920.5 g/mol
InChI Key: LIJQYPCEGYYCLV-TZASNDNPSA-L
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Description

Chenodesoxycholic acid, barium salt is a chemical compound derived from chenodeoxycholic acid, a primary bile acid. Chenodeoxycholic acid is naturally found in the liver and is involved in the digestion and absorption of fats. The barium salt form of chenodeoxycholic acid is used in various scientific and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chenodeoxycholic acid can be synthesized from cholesterol through several enzymatic steps in the liver . The barium salt form is prepared by reacting chenodeoxycholic acid with barium hydroxide under controlled conditions. The reaction typically involves dissolving chenodeoxycholic acid in a suitable solvent, such as ethanol or acetic acid, and then adding barium hydroxide to form the barium salt .

Industrial Production Methods

Industrial production of chenodeoxycholic acid, barium salt involves large-scale synthesis using similar methods. The process includes the extraction of chenodeoxycholic acid from natural sources, followed by its conversion to the barium salt using barium hydroxide. The product is then purified and crystallized for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Chenodesoxycholic acid, barium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of chenodeoxycholic acid. These derivatives have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

Chenodesoxycholic acid, barium salt has several scientific research applications, including:

Mechanism of Action

Chenodeoxycholic acid, the parent compound of chenodesoxycholic acid, barium salt, works by dissolving cholesterol in bile, which helps to prevent the formation of gallstones. It also inhibits the production of cholesterol in the liver and its absorption in the intestines. The molecular targets involved include the farnesoid X receptor (FXR) and the G protein-coupled receptor GPBAR1 (TGR5), which play roles in bile acid metabolism and glucose homeostasis .

Comparison with Similar Compounds

Chenodesoxycholic acid, barium salt can be compared with other bile acid salts, such as:

This compound is unique due to its specific chemical structure and properties, which make it suitable for various specialized applications .

Properties

CAS No.

6004-09-7

Molecular Formula

C48H78BaO8

Molecular Weight

920.5 g/mol

IUPAC Name

barium(2+);(4R)-4-[(5R,8S,9S,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;4-[(5S,8R,9R,14R,17S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/2C24H40O4.Ba/c2*1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h2*14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/q;;+2/p-2/t14?,15-,16?,17-,18+,19+,20?,22-,23?,24?;14-,15-,16?,17-,18+,19+,20?,22-,23?,24?;/m01./s1

InChI Key

LIJQYPCEGYYCLV-TZASNDNPSA-L

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2C1(CC[C@H]3[C@@H]2C(C[C@@H]4C3(CCC(C4)O)C)O)C.CC(CCC(=O)[O-])[C@@H]1CC[C@H]2C1(CC[C@@H]3[C@H]2C(C[C@H]4C3(CCC(C4)O)C)O)C.[Ba+2]

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Ba+2]

Origin of Product

United States

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